
Ethyl 2-(4-phenylcyclohexylidene)acetate
概要
説明
Ethyl 2-(4-phenylcyclohexylidene)acetate is a chemical compound with the molecular formula C16H20O2 . It is also known as Acetic acid, 2-(4-phenylcyclohexylidene)-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate might involve the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium t-butanolate in tetrahydrofuran, followed by the addition of 1-phenyl-4-cyclohexanone .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-phenylcyclohexylidene)acetate consists of 16 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 244.329 Da and the monoisotopic mass is 244.146332 Da .Physical And Chemical Properties Analysis
Ethyl 2-(4-phenylcyclohexylidene)acetate is a solid at room temperature . It has a molecular weight of 244.33 g/mol .科学的研究の応用
Synthesis Pathways and Intermediates
The synthesis of compounds related to Ethyl 2-(4-phenylcyclohexylidene)acetate involves complex chemical reactions and intermediates. For instance, the synthesis of 4-phenyl-2-butanone, a related compound, includes various stages such as the synthesis of ethyl ethanate and ethyl acetoacetate, followed by Claisen's condensation and substitution reactions to obtain the final product (Jiangli Zhang, 2005). Additionally, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized from related compounds, characterized by various spectroscopic techniques, and its crystal structure was analyzed in detail (M. Sapnakumari et al., 2014).
Molecular Binding and Structural Analysis
A thorough understanding of the binding characteristics of related compounds is vital for comprehending their pharmacokinetic mechanisms. For instance, the binding of thiosemicarbazone derivatives to human serum albumin (HSA) was investigated, shedding light on the binding kinetics, structural changes induced in HSA, and the stabilization of this interaction through hydrophobic interactions and hydrogen bonding (S. Karthikeyan et al., 2016). Moreover, the crystal structure of related compounds such as ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has been determined, providing insights into the molecular arrangement and potential applications in synthesis pathways (Sunyoung Choi & Sung‐Gon Kim, 2017).
Applications in Chemical Synthesis and Analysis
Synthesis of Biologically Active Compounds
The related chemical entities and intermediates have been utilized in the synthesis of biologically active compounds. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in the Lossen rearrangement, paving the way for the synthesis of ureas and hydroxamic acids from carboxylic acids, with applications in drug development (Kishore Thalluri et al., 2014).
Green Chemistry and Catalytic Processes
In the realm of green chemistry, related compounds have been explored for sustainable chemical synthesis. For example, the discovery-based experiment in green Suzuki coupling reactions using ethyl (4-phenylphenyl)acetate highlights the importance of environmentally friendly and cost-effective synthetic methods in the pharmaceutical industry (N. Costa et al., 2012).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(4-phenylcyclohexylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGYQEFGRNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472917 | |
| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115880-04-1 | |
| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)





